molecular formula C10H9NO2 B1646874 5-methoxy-1H-indole-7-carbaldehyde

5-methoxy-1H-indole-7-carbaldehyde

Cat. No.: B1646874
M. Wt: 175.18 g/mol
InChI Key: XLGNAHYVTGOIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1H-indole-7-carbaldehyde is a substituted indole derivative featuring a methoxy (-OCH₃) group at the C5 position and a carbaldehyde (-CHO) group at the C7 position. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-methoxy-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-13-9-4-7-2-3-11-10(7)8(5-9)6-12/h2-6,11H,1H3

InChI Key

XLGNAHYVTGOIOU-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=CN2)C=O

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Substituent Position Effects :
    • The C5 methoxy group in this compound contrasts with analogs like 7-methoxy-1H-indole-3-carboxylic acid (), where the methoxy is at C5. This positional difference influences electronic distribution and reactivity. For example, a C5 methoxy group may direct electrophilic substitution to C4 or C6, whereas a C7 methoxy could deactivate the adjacent positions .
    • Functional Group Diversity : Carbaldehyde (-CHO) at C7 distinguishes the target compound from carboxylic acid derivatives (e.g., 5-hydroxy-1H-indole-2-carboxylic acid). The aldehyde group enables reactions like condensation or Schiff base formation, unlike the acidic -COOH group, which is prone to salt formation or esterification .

Physicochemical and Application Differences

  • Melting Points : 5-Benzyloxy-1H-indole-2-carboxylic acid (15) exhibits a melting point of 193–195°C, reflecting its crystalline stability due to hydrogen bonding via the -COOH group . In contrast, carbaldehyde derivatives like the target compound may have lower melting points due to weaker intermolecular forces.
  • Biological Relevance : Fluorinated analogs (e.g., 5-fluoro-7-methyl-1H-indole-3-carbaldehyde) are often pursued for enhanced metabolic stability and target binding, whereas dioxolane-fused derivatives () may exhibit unique pharmacokinetic profiles .

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